Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate
Description
Properties
IUPAC Name |
ethyl 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-17-12(15)8-9-14-13(16)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXFHOYJVRMTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-aminopropanoate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its conversion to active metabolites in biological systems. The benzyloxycarbonyl group is typically cleaved by enzymatic action, releasing the active amino compound. This compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate with structurally related compounds, highlighting key differences in substituents, synthesis pathways, and applications.
Structural and Functional Insights
- Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 51814-17-6): The ethoxy-oxoethyl group enhances steric bulk and lipophilicity (XLogP3: 2.1 vs. 1.5 for the parent compound), making it suitable for membrane-permeable prodrugs .
- Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS 71931-17-4): The shorter acetate backbone and ethyl substitution reduce steric hindrance, favoring nucleophilic reactions in constrained environments .
- Triazolylphenyl derivative (CAS N/A) : The triazole ring introduces hydrogen-bonding capabilities and metabolic stability, critical for antiviral agents .
Biological Activity
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanism of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a benzyloxycarbonyl group attached to an amino acid derivative, which contributes to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 249.26 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The benzyloxy group enhances the compound's binding affinity through hydrophobic interactions and π-π stacking, while the carbonyl and amino groups facilitate hydrogen bonding with target molecules.
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. A case study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antiviral Activity
Research has also suggested potential antiviral activities for this compound class. The indole structure allows for interactions with viral proteins, potentially inhibiting their function. A study highlighted that certain indole derivatives could inhibit the replication of the influenza virus by interfering with viral protein synthesis.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is significant in medicinal chemistry. This compound may inhibit specific enzymes involved in disease pathways, such as proteases or kinases. For example, its structural similarity to known enzyme inhibitors suggests it could block active sites, leading to therapeutic effects in conditions like cancer and inflammation .
Case Studies
- Anticancer Activity : A study on the synthesis and evaluation of benzyloxycarbonyl derivatives showed that they could effectively inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to cell cycle arrest and apoptosis induction .
- Antiviral Studies : Another investigation focused on indole derivatives, including this compound, demonstrated promising antiviral activity against HIV-1 by inhibiting reverse transcriptase activity, which is crucial for viral replication.
- Enzyme Modulation : Research into enzyme inhibitors highlighted that compounds with similar structures can effectively inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. The benzyloxy group was noted to enhance binding affinity compared to other substituents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate?
Methodological Answer: The synthesis typically involves multi-step procedures, such as coupling reactions and protecting group strategies. For example, a common approach includes:
- Step 1 : Activation of the benzyloxycarbonyl (Cbz) group using reagents like diphenylphosphoryl azide (DPPA) and DIAD in THF under nitrogen .
- Step 2 : Controlled reduction of intermediates, e.g., using NaBH4 in ethanol at low temperatures (-40°C) to preserve stereochemistry and functional group integrity .
- Key Parameters : Temperature (e.g., 50–55°C for cyclization), solvent polarity (THF or ethyl acetate for solubility), and reaction time (2–20 hours depending on step complexity) .
Validation : Yields >90% are achievable with rigorous purification via flash chromatography (n-heptane/EtOAc gradients) .
Q. How is this compound characterized post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, ¹³C NMR in CDCl3 shows distinct carbonyl peaks at δ 163.0 (ester) and δ 153.6 (Cbz group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, e.g., [M+H]+ = 411.15 for intermediates .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., ester vs. methyl groups) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Functional Group Swapping : Replacing the ethyl ester with a methyl group alters hydrolysis kinetics. For example, methyl esters exhibit slower enzymatic cleavage in vitro, impacting prodrug activation .
- Protecting Group Effects : Substituting the Cbz group with Fmoc (fluorenylmethyloxycarbonyl) modifies steric bulk, affecting coupling efficiency in peptide synthesis (e.g., 42% yield for Fmoc vs. 93% for Cbz in similar steps) .
- Biological Relevance : Ethyl esters generally enhance cell permeability compared to carboxylic acid derivatives, as shown in cellular uptake assays using fluorescent analogs .
Q. What analytical discrepancies arise in purity assessment, and how are they resolved?
Methodological Answer:
- Contradictions in NMR Data : Minor impurities (e.g., diastereomers) may cause split peaks. For example, diastereomeric mixtures in intermediates require chiral SFC (supercritical fluid chromatography) for resolution, achieving >99% enantiomeric excess (ee) .
- MS Artifacts : Adduct formation (e.g., sodium or potassium) can distort mass readings. Use of formic acid in mobile phases suppresses adducts in LC-MS .
- Chromatographic Challenges : Co-elution of byproducts is addressed with gradient elution (e.g., 0–100% EtOAc in hexanes) and dual-wavelength UV detection .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours. HPLC analysis reveals degradation products (e.g., hydrolysis to propanoic acid derivatives at pH >8) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for the ethyl ester moiety) .
- Light Sensitivity : UV-Vis spectroscopy identifies photodegradation pathways; amber glassware is recommended for storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
